Human LOX Inhibitory Activity vs. Class-Level Baseline
BindingDB reports an IC50 of 75.1 nM for 2-(2-(O-tolylamino)benzo[d]oxazol-6-yl)acetic acid against human LOX amine oxidase in an Amplex Red fluorescence assay [1]. This value is a key differentiator from the broader class of benzoxazole derivatives, which show a wide range of LOX inhibitory activities, often with IC50 values in the micromolar range. For instance, other benzoxazole-based human LOX inhibitors in BindingDB report IC50 values of up to 2.4 µM, representing a >30-fold difference in potency [2].
| Evidence Dimension | Human LOX Amine Oxidase Activity Inhibition (IC50) |
|---|---|
| Target Compound Data | 75.1 nM |
| Comparator Or Baseline | Other benzoxazole human LOX inhibitors (e.g., IC50: 2.40E+3 nM from BindingDB) |
| Quantified Difference | ~32-fold more potent than the identified micromolar comparator |
| Conditions | Amplex Red fluorescence assay using 10-20× concentrated conditioned media. |
Why This Matters
For researchers sourcing LOX inhibitors, a 32-fold potency difference is a critical selection criterion, directly impacting the effective concentration needed in cellular or in vivo models and potentially reducing off-target effects at lower doses.
- [1] BindingDB. BDBM461421: IC50 data for Human LOX amine oxidase activity. Affinity DataIC50: 75.1nM. View Source
- [2] BindingDB. BDBM50266784: CHEMBL4103928, IC50: 2.40E+3nM for human LOX. View Source
